(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

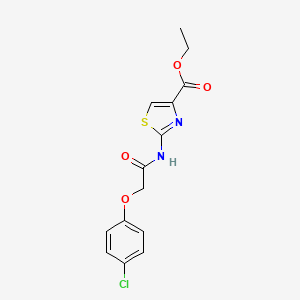

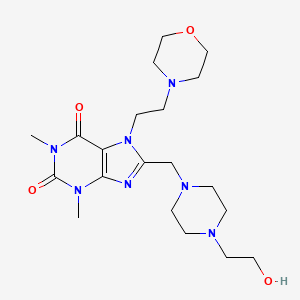

“(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carbamate group, which is a functional group derived from carbamic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring and the carbamate group in separate steps. Pyrrolidines can be synthesized through a variety of methods, including the reaction of primary amines with diols . Carbamates, on the other hand, can be synthesized through the reaction of alcohols with isocyanates . A specific synthetic method for the preparation of carbamate-tethered compounds has been developed .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the pyrrolidine ring and the carbamate group. The pyrrolidine ring would likely be in a puckered conformation due to the presence of the nitrogen atom . The carbamate group would likely be in a planar conformation due to the presence of the carbonyl group .Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve the reactivity of the pyrrolidine ring and the carbamate group. The pyrrolidine ring is a nucleophile and can undergo reactions with electrophiles . The carbamate group, on the other hand, can undergo reactions with nucleophiles due to the presence of the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the pyrrolidine ring and the carbamate group. These groups can participate in hydrogen bonding, which can affect the solubility and boiling point of the compound .Aplicaciones Científicas De Investigación

Synthesis Techniques and Process Development

A practical and scalable synthesis method for a closely related compound, which is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was developed through an efficient one-pot, two-step telescoped sequence starting from readily available materials. This synthesis involved a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, achieving about 50% overall isolated yield and >97% purity (Li et al., 2012).

Molecular Structure and Interactions

The study of crystals of a tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate provided insights into the orientation of carbamate and amide in the molecular structure, showing significant hydrogen bonding and dipole interactions that induce columnar stacking. This structural arrangement has implications for the compound's reactivity and potential applications in designing materials with specific properties (Baillargeon, Lussier, & Dory, 2014).

Application in Synthesis of Chiral Compounds

The compound has been used as a scaffold for the synthesis of chiral ligands and modified backbone units for peptide nucleic acids (PNAs), demonstrating its utility in the practical synthesis of optically active compounds. This synthesis involved aziridine opening and optical resolution of racemic intermediates, highlighting its potential in asymmetric synthesis and drug discovery (Xu & Appella, 2006).

Chemical Reactions and Mechanisms

Research has explored the divergent and solvent-dependent reactions of related compounds, shedding light on mechanisms that can lead to a variety of products depending on the choice of solvents and temperatures. Such studies are crucial for understanding the compound's reactivity and for developing new synthetic routes for pharmaceuticals or materials science (Rossi et al., 2007).

Safety and Hazards

Direcciones Futuras

The future directions for research on “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” could include further investigation of its synthesis, its reactivity, and its potential biological activity . This could lead to the development of new methods for the synthesis of pyrrolidines and carbamates, as well as new drugs or other useful compounds .

Mecanismo De Acción

Target of Action

The primary targets of the compound “(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” are currently unknown . It’s important to note that the identification of a compound’s target is a complex process that involves extensive biochemical and pharmacological research.

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-1-(cyclobutylmethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-7-8-16(10-12)9-11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,15,17)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEIGTZUFFYNQO-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

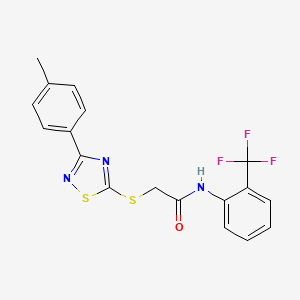

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2877160.png)

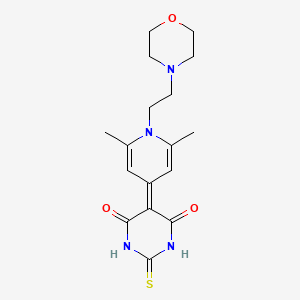

![4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid](/img/structure/B2877166.png)

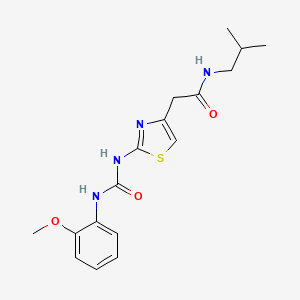

![3-(4-chlorophenyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2877177.png)

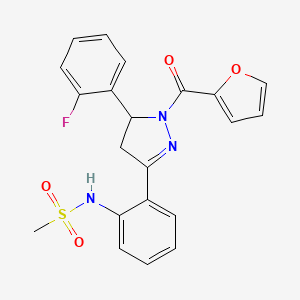

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B2877178.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2877179.png)